![molecular formula C13H9F4N B14122229 [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine: is an organic compound that features both fluorine and amine functional groups. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Radical Trifluoromethylation: This method introduces the trifluoromethyl group into the aromatic ring using radical intermediates.
Industrial Production Methods: Industrial production of [3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The unique properties of the compound make it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Mécanisme D'action
The mechanism by which [3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
3-Fluoro-4-(trifluoromethyl)benzylamine: Similar in structure but lacks the biphenyl moiety.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in functional groups and overall structure.
Uniqueness:
Enhanced Stability: The presence of multiple fluorine atoms provides increased chemical stability.
Higher Reactivity: The compound’s unique structure allows for diverse chemical reactions, making it more versatile compared to similar compounds.
Propriétés
Formule moléculaire |
C13H9F4N |
|---|---|
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9F4N/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 |
Clé InChI |
HQKUYCXOYHZYFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


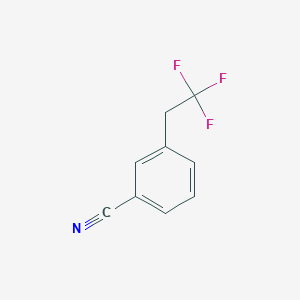
![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
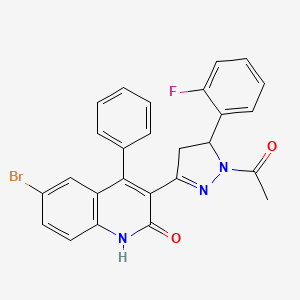
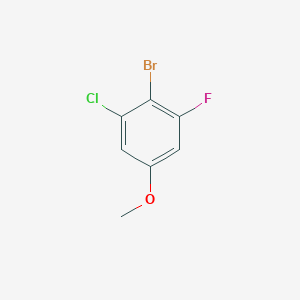
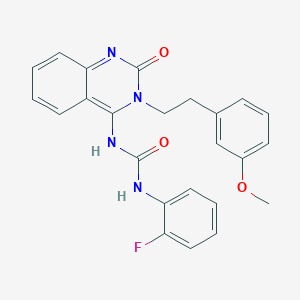
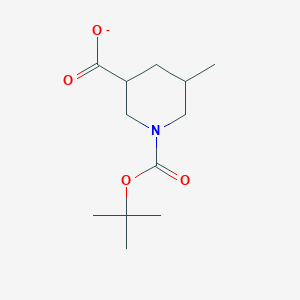
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
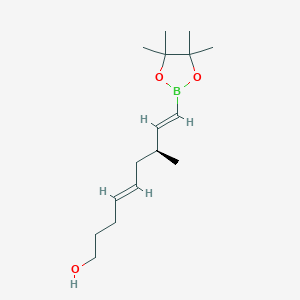
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
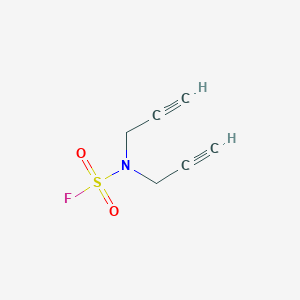
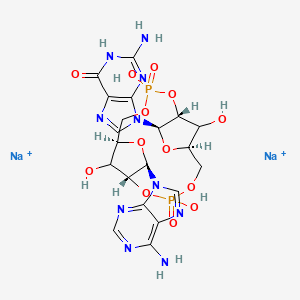
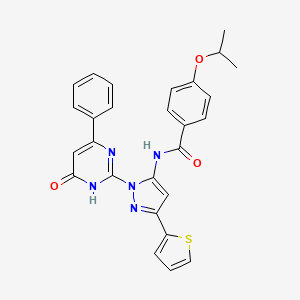

![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)
